molecular formula C7H4Cl2F2 B1403073 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene CAS No. 1219088-39-7

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene

Cat. No.: B1403073
CAS No.: 1219088-39-7
M. Wt: 197.01 g/mol
InChI Key: NHDGPHLLIJPRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene can be synthesized through a multi-step process involving the chlorination and fluorination of benzene derivatives. One common method involves the chlorination of 2,5-difluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield benzyl alcohol derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include fluorinated benzyl ethers or amines.

    Oxidation Products: Fluorinated benzoic acids.

    Reduction Products: Fluorinated benzyl alcohols.

Scientific Research Applications

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and selectivity.

    Biological Studies: The compound is used in studies to understand the interactions of halogenated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-chloro-4-(chloromethyl)-2,5-difluorobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine atoms and chlorine atoms influences the compound’s reactivity and interaction with enzymes and receptors. In biological systems, it may act by modifying the activity of specific proteins or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-Chloro-4-(chloromethyl)benzene: Lacks the fluorine atoms, resulting in different reactivity and applications.

    2,5-Difluorotoluene: Lacks the chloromethyl group, leading to different chemical properties and uses.

    1-Chloro-2,5-difluorobenzene:

Uniqueness: 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene is unique due to the combination of chlorine and fluorine substituents on the benzene ring. This combination imparts distinct electronic properties, making it valuable in specific synthetic and industrial applications.

Biological Activity

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene is a chlorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of both chlorine and fluorine substituents, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a halogenated aromatic compound. Its molecular formula is C7H4Cl2F2, and it exhibits significant electrophilic characteristics due to the presence of electronegative halogens.

PropertyValue
Molecular FormulaC7H4Cl2F2
Molecular Weight201.01 g/mol
Melting PointNot extensively documented
SolubilityVaries with solvent type

The biological activity of this compound primarily involves its interaction with various biological targets. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. For instance, studies suggest it could affect enzymes involved in metabolic pathways or DNA repair mechanisms.
  • Cellular Signaling Disruption: By interacting with signaling pathways, it may alter cellular responses to external stimuli, potentially leading to apoptosis in cancer cells.

Research indicates that this compound can influence various biochemical pathways:

  • DNA Damage Response: The compound has been shown to interfere with DNA repair processes by inhibiting key enzymes involved in the repair mechanisms.
  • Cell Proliferation: In vitro studies indicate that it can reduce cell viability and proliferation rates in certain cancer cell lines.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that exposure to this compound resulted in:

  • Inhibition of Cell Growth: Concentrations as low as 10 µM led to a significant decrease in cell viability after 24 hours.
  • Induction of Apoptosis: Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

In Vivo Studies

Animal model experiments have provided insights into the compound's toxicity and therapeutic potential:

  • Toxicity Assessment: An LD50 value was determined through acute toxicity studies, indicating moderate toxicity levels (specific values vary based on study design).
  • Therapeutic Applications: Research has suggested potential applications in targeted cancer therapies due to its selective cytotoxic effects on tumor cells while sparing normal cells.

Summary of Biological Activities

Activity TypeObserved Effects
Enzyme InhibitionYes
Anticancer ActivityYes
Apoptosis InductionYes
ToxicityModerate

Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDGPHLLIJPRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step B A mixture of (4-chloro-2,5-difluoro-phenyl)-methanol (5.5 g, 32 mmol) in thionyl chloride (25 mL) was heated at refluxing (100° C.) for 30 min. The mixture was cooled to room temperature and concentrated. The residue was diluted with ethyl acetate, washed with saturated aqueous NaHCO3 solution, water, brine, dried over MgSO4, and concentrated to give 1-chloro-4-chloromethyl-2,5-difluoro-benzene as a yellow oil (2.1 g, 34%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(chloromethyl)-2,5-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(chloromethyl)-2,5-difluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-(chloromethyl)-2,5-difluorobenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-(chloromethyl)-2,5-difluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-(chloromethyl)-2,5-difluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-(chloromethyl)-2,5-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.